Hexyl benzenesulfonate
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Overview
Description
Hexyl benzenesulfonate is an organosulfur compound that belongs to the class of sulfonates. It is characterized by a hexyl group attached to a benzenesulfonate moiety. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl benzenesulfonate can be synthesized through the sulfonation of hexylbenzene using concentrated sulfuric acid. The reaction typically involves the following steps:
Sulfonation: Hexylbenzene is reacted with concentrated sulfuric acid at elevated temperatures to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is neutralized with a base, such as sodium hydroxide, to form the sodium salt of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes ensure consistent quality and yield of the product. The use of advanced reactors and controlled reaction conditions helps in optimizing the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Scientific Research Applications
Hexyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: In biological research, it serves as a detergent for cell lysis and protein extraction.
Medicine: It is explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: this compound is used in the formulation of cleaning agents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of hexyl benzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Methanesulfonic acid: A strong acid used in electroplating and as a catalyst.
Uniqueness
Hexyl benzenesulfonate is unique due to its hexyl group, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant in applications requiring the stabilization of hydrophobic substances in aqueous environments.
Properties
CAS No. |
781-07-7 |
---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
hexyl benzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-2-3-4-8-11-15-16(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |
InChI Key |
KTUVYMAZYSSBKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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